molecular formula C10H18N4O B13131268 4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine CAS No. 62706-28-9

4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B13131268
CAS No.: 62706-28-9
M. Wt: 210.28 g/mol
InChI Key: WXARVDYVLRRYTB-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methoxy group attached to the triazine ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4-tert-butyl-6-methoxy-1,3,5-triazine with ethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the triazine ring.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The triazine ring can interact with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butylamino-4-ethylamino-6-methoxy-1,3,5-triazine
  • 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine
  • N-tert-Butyl-N’-ethyl-6-methoxy-1,3,5-triazin-2,4-diamine

Uniqueness

4-tert-Butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its tert-butyl and ethyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. The methoxy group adds to its solubility and chemical stability.

Properties

CAS No.

62706-28-9

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

4-tert-butyl-N-ethyl-6-methoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H18N4O/c1-6-11-8-12-7(10(2,3)4)13-9(14-8)15-5/h6H2,1-5H3,(H,11,12,13,14)

InChI Key

WXARVDYVLRRYTB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)C(C)(C)C)OC

Origin of Product

United States

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